N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C21H26N6OS and a molecular weight of 410.545 g/mol . This compound is notable for its unique structure, which includes a diethylamino group, a pyridinyl group, and a triazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.
Attachment of the Diethylamino Group: This can be done through an alkylation reaction using diethylamine and a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux or room temperature conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
618426-45-2 |
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Molecular Formula |
C21H26N6OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H26N6OS/c1-4-26(5-2)18-11-9-17(10-12-18)23-19(28)15-29-21-25-24-20(27(21)6-3)16-8-7-13-22-14-16/h7-14H,4-6,15H2,1-3H3,(H,23,28) |
InChI Key |
MZTCBFKYVMWWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(CC)CC)C3=CN=CC=C3 |
Origin of Product |
United States |
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